molecular formula C14H25NO6 B597540 Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate CAS No. 1256633-34-7

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate

Cat. No. B597540
CAS RN: 1256633-34-7
M. Wt: 303.355
InChI Key: MQCGNAYZRFOZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate” is a chemical compound with the CAS Number: 1256633-34-7 . Its IUPAC name is methyl 4-[(tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino]butanoate . The compound has a molecular weight of 303.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO6/c1-6-20-12(17)10-15(9-7-8-11(16)19-5)13(18)21-14(2,3)4/h6-10H2,1-5H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Dipeptide Synthesis

This compound is a type of tert-butyloxycarbonyl-protected amino acid, which can be used in the synthesis of dipeptides . The tert-butyloxycarbonyl (Boc) group protects the amino acid’s reactive side chain and N-terminus, allowing for more controlled reactions. This makes it an efficient reactant and reaction medium in organic synthesis .

Antibacterial Activities

Although not directly related to the compound , similar compounds have been screened for their antibacterial activities against various bacterial strains . It’s possible that “Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate” could have similar applications.

Organic Synthesis

The compound can be used in organic synthesis due to its multiple reactive groups . The Boc group allows for the protection of these reactive groups, expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis .

Solvent Properties

“Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate” is miscible in several solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), making it a potential solvent in various chemical reactions .

Synthesis of Other Compounds

This compound can be used as a starting material in the synthesis of other complex compounds . Its unique structure and properties make it a valuable resource in the field of chemical synthesis .

Research and Development

“Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate” is a relatively new compound and there is ongoing research into its properties and potential applications . It’s likely that new uses for this compound will be discovered as research progresses.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Mechanism of Action

Target of Action

This compound is a derivative of amino acids and is often used in biochemical research

Mode of Action

As a derivative of amino acids, it may interact with various biological systems in the body. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

Given its structure, it may be involved in the synthesis of peptides or other complex organic molecules .

Pharmacokinetics

The compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it could be well-absorbed and distributed in the body, but further studies are needed to confirm this.

Result of Action

As a biochemical reagent, it’s likely used in research settings to study various biological processes .

Action Environment

The action of Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

methyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-6-20-12(17)10-15(9-7-8-11(16)19-5)13(18)21-14(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCGNAYZRFOZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCCC(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122377
Record name Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate

CAS RN

1256633-34-7
Record name Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.